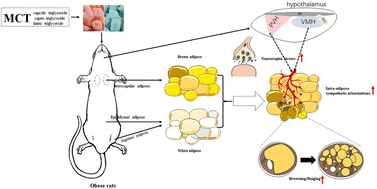Medium-chain triglycerides improve lipid metabolism in obese rats through increasing the browning of adipose tissue via sympathetic regulation†
Food & Function Pub Date: 2022-06-24 DOI: 10.1039/D2FO00239F
Abstract
This study aimed to determine the effect and mechanism of medium-chain triglycerides (MCTs) on promoting the browning of adipose tissue. A high-fat diet was fed to the Sprague–Dawley rats to induce obesity, then caprylic triglycerides (CYTs), capric triglycerides (CTs) and lauric triglycerides (LTs) were used to treat the obese rats for 12 weeks. The obesity phenotype and molecular changes related to browning were determined. The results showed that all three MCTs promoted the browning/beiging of the adipose tissues (brown and white adipose tissue), and lipolysis in these tissues was also increased, which ameliorated high-fat diet-induced lipid metabolic disorders in the obese rats. The LT group showed the highest expression levels of lipolysis- and browning/beiging-related proteins, followed by the CT group and CYT group. We speculate that the browning process may be related to sympathetic regulation and all the three MCT administration increased the secretion of neurotrophic factors both in the hypothalamus and adipose tissue. Then, intra-adipose sympathetic arborization increased, resulting in the activation of the sympathetic regulatory system in MCT groups, and the LT group also showed the highest sympathetic nerve fiber density, followed by the CT group and CYT group. We have for the first time found that the effect of medium-chain fatty acids on adipose tissue browning might be related to the types of fatty acids.


Recommended Literature
- [1] Mild electrophilic trifluoromethylation of secondary and primary aryl- and alkylphosphines using hypervalent iodine(iii)–CF3 reagents†
- [2] Discovery of a novel small molecular peptide that disrupts helix 34 of bacterial ribosomal RNA†
- [3] Curly arrows meet electron density transfers in chemical reaction mechanisms: from electron localization function (ELF) analysis to valence-shell electron-pair repulsion (VSEPR) inspired interpretation
- [4] Hierarchically structured microchip for point-of-care immunoassays with dynamic detection ranges†
- [5] Dendrimer-like polymers: a new class of structurally precise dendrimers with macromolecular generations†
- [6] XV.—On a new process for the detection of fluorine when accompanied by silica
- [7] Multi-colored dyesensitization of polymer/fullerene bulk heterojunction solar cells
- [8] The effects of overhang placement and multivalency on cell labeling by DNA origami†
- [9] Structural and chemical properties of half-sandwich rhodium complexes supported by the bis(2-pyridyl)methane ligand†
- [10] Probing the electronic and ionic transport in topologically distinct redox-active metal–organic frameworks in aqueous electrolytes†










